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molecular formula C13H18ClN3O2 B8754295 [1-(2-Chloro-5-nitro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine

[1-(2-Chloro-5-nitro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine

Cat. No. B8754295
M. Wt: 283.75 g/mol
InChI Key: USEPZHWVRBOJMI-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

[1-(2-Chloro-5-nitro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine (Step e, 7 g, 24.7 mmol, 1.0 eq.) was dissolved into EtOH (400 ml). SnCl2 (14 g, 74.1 mmol, 3.0 eq.) was added and the reaction was heated to 80° C. for 18 h. The mixture was cooled down to RT and quenched with 1N K2CO3 (aq.) until bubbling had ceased. The white solids that had formed were filtered over Celite® and washed with EtOH. The filtrate was concentrated and redissolved in EtOAc (100 mL). Washed with 2 N NaOH (50 ml) and 2N NaOH/brine (50 mL). The organic layer was dried (MgSO4), filtered and concentrated to yield [1-(5-amino-2-chloro-benzyl)-pyrrolidin-3-yl]-dimethyl-amine.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:3]=1[CH2:4][N:5]1[CH2:9][CH2:8][CH:7]([N:10]([CH3:12])[CH3:11])[CH2:6]1.Cl[Sn]Cl>CCO>[NH2:17][C:14]1[CH:15]=[CH:16][C:2]([Cl:1])=[C:3]([CH:13]=1)[CH2:4][N:5]1[CH2:9][CH2:8][CH:7]([N:10]([CH3:11])[CH3:12])[CH2:6]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=C(CN2CC(CC2)N(C)C)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to RT
CUSTOM
Type
CUSTOM
Details
quenched with 1N K2CO3 (aq.)
CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
The white solids that had formed
FILTRATION
Type
FILTRATION
Details
were filtered over Celite®
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
Washed with 2 N NaOH (50 ml) and 2N NaOH/brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(CN2CC(CC2)N(C)C)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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